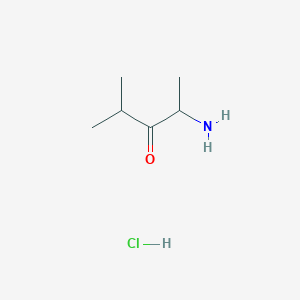
2-Amino-4-methylpentan-3-one--hydrogen chloride (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-methylpentan-3-one–hydrogen chloride (1/1) is a chemical compound that belongs to the class of amines. It is characterized by the presence of an amino group (-NH2) and a ketone group (-C=O) within its molecular structure. This compound is often used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methylpentan-3-one–hydrogen chloride (1/1) typically involves the reaction of 4-methylpentan-3-one with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more complex processes, including the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the specific requirements and the scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-methylpentan-3-one–hydrogen chloride (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-Amino-4-methylpentan-3-one–hydrogen chloride (1/1) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 2-Amino-4-methylpentan-3-one–hydrogen chloride (1/1) involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the ketone group can undergo various chemical transformations. These interactions can affect the compound’s reactivity and its role in different chemical and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-methylpentan-1-ol: This compound has a similar structure but contains an alcohol group instead of a ketone group.
4-Methylpentan-3-one: This compound lacks the amino group and is primarily used as a solvent and intermediate in organic synthesis.
Uniqueness
2-Amino-4-methylpentan-3-one–hydrogen chloride (1/1) is unique due to the presence of both an amino group and a ketone group, which allows it to participate in a wide range of chemical reactions and makes it versatile in various applications.
Propriétés
Numéro CAS |
79851-67-5 |
|---|---|
Formule moléculaire |
C6H14ClNO |
Poids moléculaire |
151.63 g/mol |
Nom IUPAC |
2-amino-4-methylpentan-3-one;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-4(2)6(8)5(3)7;/h4-5H,7H2,1-3H3;1H |
Clé InChI |
QFFNYBIEOFRFNU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C(C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea](/img/structure/B14419919.png)
![1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline](/img/structure/B14419921.png)
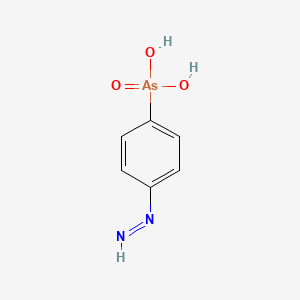
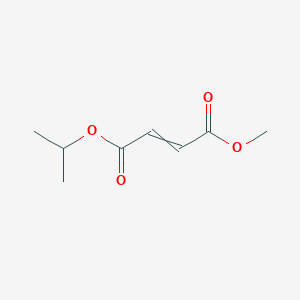
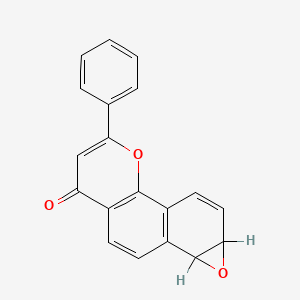
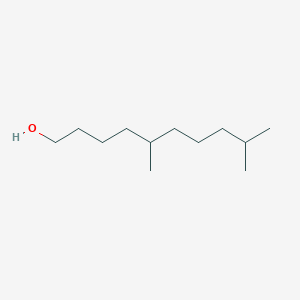
![N-[4-Chloro-2-(2-methylpropanoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14419953.png)
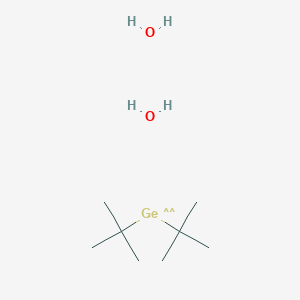
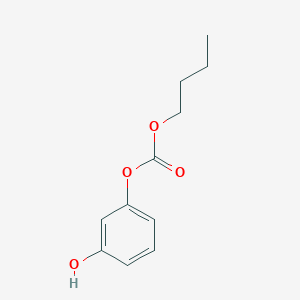
![S-Methyl [3-chloro-4-(phenylsulfanyl)phenyl]carbamothioate](/img/structure/B14419976.png)
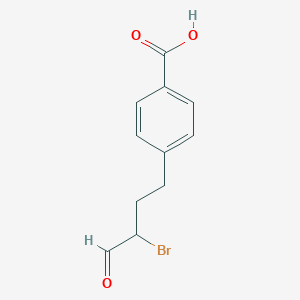
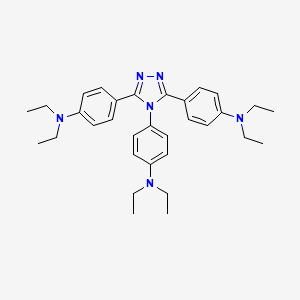
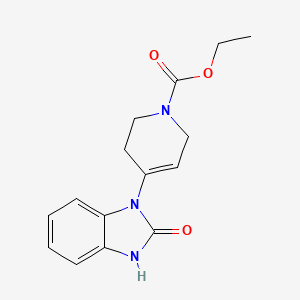
![N~4~-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B14419988.png)
